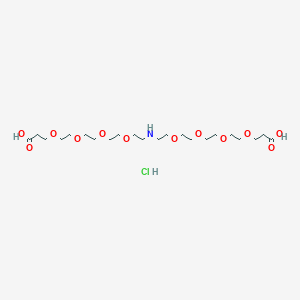

Nh-bis(peg4-acid)hclsalt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO12.ClH/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27;/h23H,1-20H2,(H,24,25)(H,26,27);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGFEYCHFBRRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44ClNO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Confirmation of the Polyethylene Glycol Peg Backbone:the Presence of the Two Peg4 Arms is Unequivocally Confirmed by Strong and Characteristic Vibrational Bands Associated with the Ether C O C Linkages and the Methylene Ch₂ Groups.

C-O-C Stretching: The most prominent feature of the PEG structure is the strong C-O-C stretching vibration. In FTIR spectra, this typically appears as a very strong, broad absorption band in the 1300-1000 cm⁻¹ region. spectroscopyonline.comlibretexts.org Specifically for PEG, a significant C-O-C asymmetric stretching vibration is often observed around 1247 cm⁻¹, with the symmetric stretch appearing near 1102 cm⁻¹. researchgate.net These strong absorptions are a definitive indicator of the polyether backbone.

-CH₂ Vibrations: The aliphatic nature of the PEG chains is confirmed by multiple C-H vibrational modes. C-H stretching vibrations are observed in the 3000-2800 cm⁻¹ range. rockymountainlabs.com More specifically, PEG shows characteristic CH₂ stretching at approximately 2880 cm⁻¹. researchgate.net Additionally, various bending (scissoring, wagging, twisting, rocking) vibrations of the -CH₂ groups appear in the fingerprint region (below 1500 cm⁻¹). For instance, CH₂ bending (scissoring) vibrations are typically found around 1466 cm⁻¹, while CH₂ rocking vibrations can be seen at lower wavenumbers, such as 960 and 840 cm⁻¹. researchgate.netresearchgate.net

Identification of Terminal Carboxylic Acid Groups:the Two Terminal Carboxylic Acid Cooh Functional Groups Provide Several Distinct and Easily Identifiable Peaks in the Vibrational Spectra.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is a key indicator of the carboxylic acid group. This peak is typically observed in the range of 1760-1690 cm⁻¹ in FTIR spectra. orgchemboulder.com For saturated aliphatic acids, this band is generally found between 1730 and 1700 cm⁻¹. spectroscopyonline.com

O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is one of the most characteristic bands in an FTIR spectrum. Due to strong hydrogen bonding between acid dimers, it appears as a very broad and intense absorption envelope spanning a wide range, typically from 3300 to 2500 cm⁻¹. orgchemboulder.com This broad band often overlaps with the C-H stretching vibrations. orgchemboulder.com

C-O Stretching and O-H Bending: The presence of the carboxylic acid is further supported by the C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region, and O-H in-plane bending, often found between 1440-1395 cm⁻¹. orgchemboulder.com

Verification of the Secondary Amine Hydrochloride Core:the Central Secondary Amine, Present As a Hydrochloride Salt R₂nh₂⁺cl⁻ , Exhibits Unique Spectral Features That Distinguish It from a Free Secondary Amine.

N-H⁺ Stretching: The stretching vibrations of the protonated amine (N-H⁺) group are characteristic of amine salts. These appear as a broad, strong, and complex series of bands in the 3000-2700 cm⁻¹ region for secondary amine salts. spectroscopyonline.com This broad envelope is a result of hydrogen bonding and often has the sharper C-H stretching peaks superimposed on it. spectroscopyonline.com

N-H⁺ Bending: The deformation or bending vibrations of the NH₂⁺ group provide confirmatory evidence. Secondary amine salts show a characteristic N-H⁺ bending band in the 1620-1560 cm⁻¹ region. spectroscopyonline.comresearchgate.net The presence of this band, along with the broad N-H⁺ stretching envelope, confirms the protonated state of the nitrogen atom.

The collective data from both FTIR and Raman spectra provide a detailed and robust confirmation of the chemical structure of NH-bis(PEG4-acid)•HCl salt, verifying the integrity of the PEG linkages, the presence of terminal acid functionalities, and the central amine hydrochloride core.

Interactive Data Tables

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Linkage | Intensity |

| 3300-2500 | O-H Stretch (H-bonded) | Carboxylic Acid (-COOH) | Strong, Very Broad |

| 3000-2700 | N-H⁺ Stretch | Secondary Amine Salt (-NH₂⁺-) | Strong, Broad |

| 2950-2850 | C-H Stretch | Methylene (B1212753) (-CH₂-) | Medium-Strong |

| 1760-1690 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| 1620-1560 | N-H⁺ Bend | Secondary Amine Salt (-NH₂⁺-) | Medium |

| 1480-1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1440-1395 | O-H Bend (In-plane) | Carboxylic Acid (-COOH) | Medium, Broad |

| 1320-1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |

| 1200-1050 | C-O-C Stretch (Asymmetric) | Ether Linkage | Very Strong |

Data compiled from multiple spectroscopic sources. researchgate.netorgchemboulder.comspectroscopyonline.comspectroscopyonline.com

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group / Linkage | Intensity |

| 2950-2850 | C-H Stretch | Methylene (-CH₂-) | Strong |

| 1720-1650 | C=O Stretch | Carboxylic Acid (-COOH) | Weak-Medium |

| 1485-1440 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Strong |

| 1300-1220 | C-H Bend (Twisting) | Methylene (-CH₂-) | Medium |

| 1150-1050 | C-O / C-C Stretch | Ether / Carbon Backbone | Medium |

| 900-800 | C-H Bend (Rocking) | Methylene (-CH₂-) | Medium |

Data compiled from multiple spectroscopic sources. researchgate.netias.ac.inusra.edu

Computational and Theoretical Investigations of Nh Bis Peg4 Acid •hcl and Its Conjugates

Molecular Dynamics (MD) Simulations of Poly(ethylene glycol) Chains and Their Conformational Behavior in Various Environments

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a window into the time-resolved behavior of molecules. For flexible linkers such as Nh-bis(PEG4-acid), MD simulations are invaluable for understanding their conformational landscape, which is critical for the functionality of their conjugates.

The conformational behavior of poly(ethylene glycol) (PEG) chains is highly dependent on their environment. In aqueous solutions, PEG chains are known to be highly dynamic and can adopt a range of conformations from extended to more compact, coiled structures. mdpi.com The presence of solutes, changes in pH, and interactions with surfaces can all influence the conformational ensemble of a PEG linker. scispace.com MD simulations allow for the exploration of these conformational states and the transitions between them, providing a detailed picture of the linker's dynamic behavior.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a novel molecule like Nh-bis(PEG4-acid)•HCl, a standard force field may not be adequate, and the development and validation of optimized parameters are often necessary. atomfair.com

Commonly used force fields for biomolecular simulation include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). nih.govrutgers.eduacs.org The General AMBER Force Field (GAFF) is often a starting point for parameterizing drug-like molecules and linkers. ambermd.orgbioexcel.eu

The parameterization process for a PEG-acid structure would involve:

Initial Parameter Assignment: Assigning initial parameters from existing force fields for the ether, alkane, amine, and carboxylic acid functionalities. nih.govrutgers.eduucsb.edu

Quantum Mechanical (QM) Calculations: Performing high-level QM calculations to determine key properties of smaller fragments of the molecule, such as bond lengths, angles, dihedral angles, and partial atomic charges. greeley.org

Parameter Fitting: Fitting the force field parameters (e.g., torsional parameters, Lennard-Jones parameters) to reproduce the QM data and experimental data where available (e.g., liquid densities, heats of vaporization of similar small molecules). ucsb.edugreeley.org

Table 1: Representative Force Field Parameters for Key Functional Groups in Nh-bis(PEG4-acid) (Note: This table is illustrative and represents typical parameters that would be refined during a rigorous force field development process.)

| Atom Type | Description | Charge (e) | σ (Å) | ε (kcal/mol) |

| Oether | Oxygen in PEG chain | -0.40 | 3.00 | 0.15 |

| CPEG | Carbon in PEG chain | +0.10 | 3.50 | 0.07 |

| Namine | Nitrogen in secondary amine | -0.60 | 3.25 | 0.17 |

| Cacid | Carbonyl carbon in carboxylic acid | +0.70 | 3.75 | 0.09 |

| Ocarbonyl | Carbonyl oxygen in carboxylic acid | -0.55 | 2.96 | 0.21 |

| Ohydroxyl | Hydroxyl oxygen in carboxylic acid | -0.65 | 3.07 | 0.17 |

| Hhydroxyl | Hydroxyl hydrogen in carboxylic acid | +0.45 | 0.00 | 0.00 |

Validation of the new force field is a critical step to ensure its reliability. atomfair.comgreeley.orgacs.org This involves running MD simulations of the molecule or its fragments and comparing the simulated properties with experimental data or high-level QM calculations. Key validation metrics include the reproduction of conformational energies, liquid properties, and, for flexible molecules, the distribution of conformational states. greeley.orgacs.org

Once a validated force field is in place, MD simulations can be used to study the intermolecular interactions between a conjugate of Nh-bis(PEG4-acid) and its biological target. These simulations can reveal the preferred binding modes, the role of the linker in positioning the conjugated molecule for optimal interaction, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions).

Quantum Chemical Calculations for Electronic Properties, Reactive Sites, and pKa Prediction of Carboxylic Acid Groups

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. mdpi.com For Nh-bis(PEG4-acid)•HCl, QC calculations can be used to determine a range of important properties.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its reactivity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Reactive sites can be identified by analyzing the electrostatic potential (ESP) map, which shows the distribution of charge on the molecular surface. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For Nh-bis(PEG4-acid), the carboxylic acid groups and the lone pair on the central nitrogen atom are expected to be key reactive sites.

A crucial application of QC calculations for this molecule is the prediction of the pKa of its carboxylic acid groups. scispace.comresearchgate.netnih.govnih.gov The pKa is a measure of the acidity of a compound and is critical for understanding its behavior in biological systems. The pKa can be calculated by computing the free energy change of the deprotonation reaction in a solvent, typically using a combination of DFT and a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). scispace.commdpi.comresearchgate.netnih.govnih.gov The accuracy of these predictions can be high, often with a mean absolute error of less than 0.5 pKa units. researchgate.netnih.gov

Table 2: Illustrative Quantum Chemical Properties of a PEG-diacid Linker (Note: These values are representative and would be obtained from specific DFT calculations on the Nh-bis(PEG4-acid) structure.)

| Property | Calculated Value | Method |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | +1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-31G |

| Predicted pKa1 | 4.2 | M06-2X/SMD |

| Predicted pKa2 | 5.1 | M06-2X/SMD |

| Mulliken Charge on N | -0.58 | B3LYP/6-31G |

| Mulliken Charge on C=O | +0.65 | B3LYP/6-31G* |

Mulliken population analysis is another QC method used to assign partial charges to individual atoms in a molecule. amazonaws.comwikipedia.orgchemrxiv.org These charges are useful for understanding the molecule's polarity and for parameterizing the electrostatic terms in a classical force field. amazonaws.comwikipedia.orgchemrxiv.org

Computational Design and Predictive Modeling of Novel Conjugates Incorporating Nh-bis(PEG4-acid) Scaffolds

Computational methods are increasingly used in the rational design of novel drug conjugates. mdpi.compatsnap.comaganitha.ai For a bifunctional linker like Nh-bis(PEG4-acid), computational design can be used to explore a vast chemical space of potential conjugates and to predict their properties before they are synthesized.

The process of designing a novel conjugate in silico typically involves:

Virtual Library Generation: Creating a virtual library of candidate conjugates by computationally attaching different molecules (e.g., drugs, targeting ligands, imaging agents) to the Nh-bis(PEG4-acid) scaffold.

Molecular Docking: Predicting the binding mode and affinity of the conjugates to their biological target using molecular docking algorithms.

ADMET Prediction: Using quantitative structure-activity relationship (QSAR) models and other predictive tools to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the candidate conjugates. patsnap.com

These computational screening approaches can significantly reduce the time and cost of drug discovery by prioritizing the most promising candidates for experimental testing. mdpi.comaganitha.ai

Prediction of Linker Flexibility and its Influence on Conjugate Dynamics and Bioactivity

The flexibility of the linker in a conjugate is a critical determinant of its biological activity. mdpi.comnih.govnih.govnih.govnih.gov A linker that is too rigid may not allow the conjugated molecule to adopt the optimal orientation for binding to its target, while a linker that is too flexible may lead to a significant entropic penalty upon binding. nih.govnih.gov

MD simulations are the primary tool for predicting and characterizing linker flexibility. mdpi.comnih.govnih.govnih.gov Several metrics can be calculated from an MD trajectory to quantify the flexibility of a linker:

Root Mean Square Fluctuation (RMSF): The RMSF of the linker atoms provides a measure of their displacement from their average position over the course of the simulation. Higher RMSF values indicate greater flexibility. nih.gov

End-to-End Distance: The distance between the two ends of the linker can be monitored over time to assess its extension and contraction. The probability distribution of the end-to-end distance provides a detailed picture of the linker's conformational space. researchgate.net

Table 3: Key Metrics from Molecular Dynamics Simulations for Assessing Linker Flexibility

| Metric | Description | Typical Application |

| Root Mean Square Fluctuation (RMSF) | Measures the average deviation of each atom from its mean position. | Identifies highly mobile regions within the linker. |

| End-to-End Distance (Ree) | The distance between the two terminal attachment points of the linker. | Characterizes the overall extension and reach of the linker. |

| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Quantifies the compactness of the linker's conformation. |

| Dihedral Angle Distribution | The probability distribution of key dihedral angles along the linker backbone. | Reveals the preferred torsional states of the linker. |

By analyzing these metrics, researchers can gain a quantitative understanding of the linker's flexibility and how it might be affected by conjugation to other molecules or by changes in the environment. This information is crucial for optimizing the design of linkers to achieve the desired biological activity. mdpi.comnih.govnih.govnih.gov

Reactivity and Mechanistic Aspects of Nh Bis Peg4 Acid •hcl As a Bifunctional Linker

Kinetic and Thermodynamic Studies of Carboxylic Acid Functionalization Reactions (e.g., Esterification, Amidation)

The terminal carboxylic acid groups of Nh-bis(PEG4-acid)•HCl are the primary sites for covalent attachment to biomolecules, typically through the formation of ester or amide bonds. The kinetics and thermodynamics of these reactions are crucial for optimizing conjugation protocols.

Amidation: The formation of an amide bond between the carboxylic acid groups of the linker and primary amine groups (e.g., lysine (B10760008) residues) on a biomolecule is a common conjugation strategy. This reaction is not spontaneous and requires the use of coupling agents to activate the carboxylic acid. Commonly used activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Esterification: Esterification involves the reaction of the carboxylic acid groups with hydroxyl groups on a biomolecule (e.g., serine or threonine residues). This reaction can be catalyzed by acids, but for bioconjugation purposes, coupling agents similar to those used in amidation are often employed to achieve milder reaction conditions.

Kinetic studies on the esterification of polyethylene (B3416737) glycol (PEG) with carboxylic acid-containing molecules have shown that these reactions often follow a second-order reversible kinetic model. uu.nl The activation energy for the esterification of a drug with PEG 400 has been determined to be around 70 kJ/mol. Current time information in Merrimack County, US. It is important to note that the rate of esterification can be significantly influenced by the viscosity of the reaction medium, with higher viscosity leading to a decrease in the reaction rate constant. uu.nl

In general, amidation is kinetically favored over esterification under similar conditions due to the higher nucleophilicity of amines compared to alcohols. The resulting amide bond is also thermodynamically more stable than an ester bond.

| Reaction Type | Typical Conditions | Key Kinetic/Thermodynamic Features |

| Amidation | pH 7-9, 5-25°C, with coupling agents (EDC, HATU) | Generally faster than esterification; forms a stable amide bond. |

| Esterification | Mild conditions with coupling agents | Reversible, second-order kinetics; rate is sensitive to viscosity. |

Impact of Linker Chemistry and Length on Conjugation Efficiency and Site-Selectivity

The specific chemical structure of Nh-bis(PEG4-acid)•HCl, characterized by its branched nature and short PEG4 arms, plays a significant role in the efficiency and selectivity of conjugation reactions.

The bifunctional nature of this linker, possessing two carboxylic acid groups, allows for the potential to crosslink molecules or to attach to two sites on a single biomolecule. The relatively short PEG4 (polyethylene glycol with four ethylene (B1197577) oxide units) arms provide a hydrophilic spacer that can improve the solubility of the resulting conjugate. However, the length of the PEG linker is a critical parameter. While longer PEG chains can offer greater flexibility and reduce steric hindrance, shorter linkers like the PEG4 in this compound may lead to a more favorable receptor-ligand interaction by limiting the conformational freedom of the conjugated molecule. nih.gov

The branched architecture of Nh-bis(PEG4-acid)•HCl can influence conjugation in several ways. Branched PEGs can offer a higher degree of shielding to the conjugated biomolecule, which can be advantageous in therapeutic applications. nih.gov However, the branching point can also introduce steric hindrance, potentially affecting the accessibility of the reactive groups and influencing site-selectivity. For instance, in enzymatic conjugation, a linker that is too short can dramatically reduce the rate of reaction due to steric hindrance from the bulky branching point. nih.gov

Site-selectivity in protein conjugation is crucial for preserving the biological activity of the protein. The ability to target specific amino acid residues is often a combination of the inherent reactivity of the residues and the properties of the linker. The use of a bifunctional linker like Nh-bis(PEG4-acid)•HCl could potentially be used to target two specific sites in close proximity, although achieving high site-selectivity with amine-reactive chemistry can be challenging due to the presence of multiple lysine residues on the surface of most proteins.

Stability and Degradation Pathways of Nh-bis(PEG4-acid)•HCl-Derived Linkages under Simulated Physiological and Chemical Conditions

The stability of the linkage formed between Nh-bis(PEG4-acid)•HCl and a biomolecule is critical for the performance of the conjugate, particularly for in vivo applications. The two primary types of linkages formed, amide and ester bonds, exhibit different stability profiles.

Amide Linkages: Amide bonds are generally known for their high stability. nih.gov They are resistant to hydrolysis under physiological conditions (pH 7.4). Hydrolysis of amides typically requires more extreme conditions, such as strong acids or bases and elevated temperatures. researchgate.net Therefore, conjugates formed via amidation of the carboxylic acid groups of Nh-bis(PEG4-acid)•HCl are expected to be highly stable.

Ester Linkages: In contrast, ester bonds are more susceptible to hydrolysis, especially under basic conditions. nih.gov The rate of hydrolysis is pH-dependent and increases with increasing pH. frontiersin.org Studies on PEG-based hydrogels have shown that the degradation of ester linkages is the primary mechanism of breakdown in vivo. researchgate.net The half-life of drug-linked ester bonds can be modulated by altering the linker structure; for example, changing the length of a sulfide-containing linker from a 3-sulfanylpropionyl to a 4-sulfanylbutyryl group increased the half-life from 4.2 to 14.0 days. purdue.edu While specific data for ester linkages derived from Nh-bis(PEG4-acid)•HCl is unavailable, it is expected that they would be less stable than the corresponding amide linkages under physiological conditions.

Enzymatic Degradation: Besides chemical hydrolysis, enzymatic degradation can also be a pathway for the breakdown of conjugates. Certain enzymes, such as proteases and esterases, present in biological systems can cleave amide and ester bonds, respectively. nih.gov The susceptibility to enzymatic degradation can be influenced by the steric hindrance provided by the PEG chains. The branched structure of Nh-bis(PEG4-acid)•HCl may offer some protection against enzymatic cleavage.

| Linkage Type | Stability under Physiological Conditions (pH 7.4) | Primary Degradation Pathway |

| Amide | High | Resistant to hydrolysis; potential for enzymatic cleavage. |

| Ester | Moderate to Low | Susceptible to hydrolysis, particularly at higher pH; potential for enzymatic cleavage. |

Understanding Conformational Changes of Biomolecules Upon Conjugation with PEG Linkers

The covalent attachment of a PEG linker, such as Nh-bis(PEG4-acid)•HCl, to a biomolecule can induce conformational changes that may affect its biological activity and physical properties.

Molecular dynamics simulations provide a powerful tool to understand the interaction between PEG chains and protein surfaces at an atomic level. These simulations have shown that PEG chains can remain highly flexible on the protein surface and form a distinct hydrated layer, which contributes to the steric shielding effect of PEG. This shielding can protect the protein from proteolysis and reduce its immunogenicity.

The branched nature of Nh-bis(PEG4-acid)•HCl may lead to a more compact conformation of the attached PEG chains compared to a linear PEG of equivalent molecular weight, potentially influencing how it interacts with and shields the surface of the biomolecule. The bifunctional attachment could also impose constraints on the conformational flexibility of the biomolecule, depending on the distance between the two attachment points.

Advanced Research Applications of Nh Bis Peg4 Acid •hcl As a Molecular Building Block

Engineering of Novel Bioconjugates for Biomedical Research Applications

The application of PEG linkers is integral to the development of sophisticated bioconjugates, including PEGylated proteins, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). biochempeg.combiochempeg.com The branched nature of Nh-bis(PEG4-acid)•HCl is particularly advantageous for creating constructs where multiple functionalities, such as targeting ligands, imaging agents, or therapeutic payloads, are brought together in a controlled manner.

Site-Specific Protein and Peptide Conjugation Methodologies for Research Probes and Tools

Site-specific modification of proteins and peptides is crucial for creating research tools with well-defined structures and preserved biological activity. nih.govnih.gov Nh-bis(PEG4-acid)•HCl serves as a valuable linker in these methodologies. The terminal carboxylic acids of the linker can be activated to form stable amide bonds with primary amine groups found in lysine (B10760008) residues or the N-terminus of a protein. broadpharm.comaxispharm.com

One of the primary challenges in protein modification is controlling the site of conjugation to avoid disrupting active sites or causing aggregation. nih.gov Methodologies to achieve site-specificity include:

N-terminal-specific conjugation: Under mildly acidic conditions, the N-terminal α-amine can be selectively targeted for modification over the ε-amines of lysine residues. nih.gov

Cysteine-based conjugation: While Nh-bis(PEG4-acid)•HCl does not directly react with thiols, it can be derivatized with a maleimide (B117702) group at its central amine, allowing the two acid termini to be used for conjugating other molecules, while the maleimide targets a unique cysteine residue on the protein. nih.gov

Enzymatic labeling: Enzymes like sortase A can be used to install a substrate containing a bio-orthogonal handle onto a target protein, which can then be specifically conjugated to a correspondingly modified Nh-bis(PEG4-acid)•HCl linker. nih.gov

These strategies allow for the creation of precisely engineered research probes, such as proteins functionalized with both a fluorescent dye and a purification tag, using the multi-functional scaffold provided by the branched PEG linker.

| Conjugation Target | Reactive Group on Linker (Post-Modification) | Resulting Linkage | Key Features |

| Lysine Residue (ε-amine) | Activated NHS Ester (from carboxylic acid) | Amide Bond | Common, targets surface-exposed lysines. biochempeg.com |

| N-Terminus (α-amine) | Activated NHS Ester / Aldehyde | Amide / Secondary Amine | Can be achieved selectively at lower pH. nih.gov |

| Cysteine Residue (thiol) | Maleimide (attached to central amine) | Thioether Bond | Highly specific, targets free cysteines. nih.gov |

| Glycan Moiety | Aldehyde-reactive group (e.g., Hydrazide) | Hydrazone Bond | Targets oxidized carbohydrate portions of glycoproteins. google.com |

Development of Nucleic Acid and Oligonucleotide Conjugates for Fundamental Cellular Studies

The PEGylation of oligonucleotides, such as siRNA and antisense oligonucleotides (ASOs), is a critical strategy to overcome their inherent biopharmaceutical limitations, including poor enzymatic stability and rapid clearance from the body. creative-biogene.com PEG linkers enhance the stability, solubility, and biocompatibility of these nucleic acid-based tools. creative-biogene.com

Nh-bis(PEG4-acid)•HCl can be used to conjugate oligonucleotides to other molecules of interest, such as cell-penetrating peptides or targeting ligands, to facilitate fundamental studies of cellular processes. The conjugation chemistry typically involves forming a stable amide linkage between an amine-modified oligonucleotide and one of the activated carboxylic acid groups on the linker. creative-biogene.com The remaining functional groups on the linker can then be used to attach other moieties. This approach is instrumental in developing probes for tracking oligonucleotide uptake and trafficking within cells or for targeted gene silencing in specific cell populations during in vitro studies. creative-biogene.com

Functionalization of Nanoparticles and Nanomaterials for Imaging and Delivery Research Models

The surface modification of nanoparticles with PEG chains, or PEGylation, is a cornerstone of nanomedicine research. It serves to create a hydrophilic protective layer that prevents the adsorption of plasma proteins, thereby reducing clearance by the reticuloendothelial system and extending circulation time in vivo. bohrium.comscispace.com

Nh-bis(PEG4-acid)•HCl is an effective agent for this purpose. Its carboxylic acid groups can be used to covalently attach the linker to the surface of various nanomaterials, such as iron oxide or other metal oxide nanoparticles, often through amide bonding with surface amine groups. bohrium.com The central amine of the linker can then be used as an attachment point for targeting ligands (e.g., antibodies, peptides) or imaging agents. This dual functionalization allows for the creation of sophisticated nanoparticle systems for research models of targeted drug delivery and diagnostic imaging. scispace.com For example, magnetic nanoparticles functionalized in this manner can serve as MRI contrast agents with enhanced circulation and targeting capabilities. scispace.com

Construction of Stimuli-Responsive Systems and Controlled Release Constructs (in vitro/pre-clinical models)

A key goal in the design of advanced delivery systems is to achieve controlled release of a payload in response to specific environmental triggers. nih.gov While the Nh-bis(PEG4-acid)•HCl backbone itself is stable, it can be integrated as a hydrophilic spacer into larger constructs that contain stimuli-responsive, cleavable linkers. axispharm.compurepeg.com These systems are designed to be stable under physiological conditions (e.g., in circulation) but to release their cargo upon encountering specific triggers present in target tissues, such as tumors. axispharm.compurepeg.com

Design of Cleavable Linkers for On-Demand Release in Research Platforms

Common cleavable linker strategies used in research platforms include:

Disulfide Linkers: These contain a disulfide bond (-S-S-) that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of reducing agents like glutathione. purepeg.com

Peptide Linkers: These incorporate short peptide sequences that are specifically recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed within the lysosomes of cancer cells. purepeg.com A common example is the valine-citrulline (Val-Cit) dipeptide. researchgate.net

Hydrazone Linkers: These contain an acid-labile hydrazone bond that is stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) or the tumor microenvironment. purepeg.compurepeg.com

| Linker Type | Cleavage Stimulus | Cellular Location of Cleavage | Example Application |

| Disulfide | High Glutathione Concentration | Cytoplasm | Intracellular release of cytotoxic agents. purepeg.com |

| Peptide (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) | Lysosome | ADC payload release after internalization. purepeg.com |

| Hydrazone | Acidic pH | Endosome / Lysosome / Tumor Microenvironment | Release of drugs in acidic cellular compartments. purepeg.com |

| Ester | Esterases | Intracellular / Plasma | Release dependent on enzyme activity. purepeg.com |

pH- and Enzyme-Responsive PEGylated Systems for Targeted Research Applications

Building on the concept of cleavable linkers, entire nanoparticle or prodrug systems can be engineered to respond to pH or enzymatic triggers. nih.gov PEGylated systems incorporating Nh-bis(PEG4-acid)•HCl as a hydrophilic component can be designed for enhanced stability and targeted release.

pH-Responsive Systems: These systems often utilize acid-labile chemical bonds, such as hydrazones or acetals, to link a therapeutic or imaging agent to a PEGylated carrier. researchgate.net For instance, a PEGylated nanoparticle can be designed to remain intact at neutral pH but to disassemble and release its contents in the faintly acidic conditions characteristic of a tumor microenvironment or upon internalization into acidic endosomes. nih.govresearchgate.net Recent research has developed pH-responsive anti-PEG bispecific antibodies that complex with PEGylated nanomedicines at physiological pH but dissociate in acidic endosomes, enhancing the release and delivery of the payload across the blood-brain barrier in preclinical models. nih.gov

Enzyme-Responsive Systems: These platforms leverage the overexpression of certain enzymes in pathological tissues. nih.gov For example, a drug can be conjugated to a PEGylated nanocarrier via a peptide linker that is a substrate for a tumor-associated enzyme like a matrix metalloproteinase (MMP). researchgate.net In the presence of the target enzyme, the linker is cleaved, releasing the drug directly at the site of action. This strategy has been explored using enzyme-responsive metal-organic frameworks (MOFs) functionalized with PEG-phosphate ligands, which trigger drug release in the presence of alkaline phosphatase (ALP), an enzyme whose expression varies across different cell types. nih.govresearchgate.net

Development of Advanced Polymeric Scaffolds and Hydrogels for Tissue Engineering Research

The inherent properties of Nh-bis(PEG4-acid)•HCl, such as its hydrophilicity, biocompatibility, and bifunctionality, make it a valuable component in the fabrication of sophisticated polymeric scaffolds and hydrogels for tissue engineering. axispharm.com These structures aim to mimic the natural extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation.

Cross-linking Chemistry in the Creation of Defined Polymer Networks

The two terminal carboxylic acid groups of Nh-bis(PEG4-acid)•HCl are key to its function as a cross-linking agent. These groups can react with primary amines on other polymer backbones or bioactive molecules through well-established carbodiimide (B86325) chemistry, often facilitated by activators like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction forms stable amide bonds, leading to the creation of a three-dimensional polymer network.

The branched nature of Nh-bis(PEG4-acid)•HCl allows for the formation of hydrogels with specific and controllable properties. By varying the concentration of the cross-linker and the polymer it reacts with, researchers can precisely tune the mechanical characteristics of the resulting hydrogel, such as its stiffness and elasticity. This is crucial for mimicking the properties of different native tissues. The defined length of the PEG4 arms also contributes to a more uniform network structure compared to polydisperse PEG cross-linkers.

Table 1: Influence of Nh-bis(PEG4-acid)•HCl Concentration on Hydrogel Stiffness This table presents hypothetical data to illustrate the expected trend.

| Concentration of Nh-bis(PEG4-acid)•HCl (mM) | Polymer Backbone | Resulting Hydrogel Stiffness (kPa) |

| 5 | 4-arm PEG-Amine | 1.5 |

| 10 | 4-arm PEG-Amine | 3.2 |

| 20 | 4-arm PEG-Amine | 6.8 |

| 5 | Hyaluronic Acid-Amine | 2.1 |

| 10 | Hyaluronic Acid-Amine | 4.5 |

| 20 | Hyaluronic Acid-Amine | 9.3 |

Design of Extracellular Matrix Mimics for Cell Culture and Regenerative Medicine Research

The ability to create well-defined and tunable hydrogels with Nh-bis(PEG4-acid)•HCl is paramount in the design of synthetic ECM mimics. The PEG component of the molecule renders the hydrogel inherently resistant to non-specific protein adsorption, providing a "blank slate" to which specific bioactive cues can be added.

The carboxylic acid functional groups of Nh-bis(PEG4-acid)•HCl can be used to covalently attach cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence, growth factors, or other signaling molecules. This allows for the creation of a cellular microenvironment that can actively direct cell behavior, including adhesion, migration, and differentiation. The spatial arrangement and density of these ligands can be precisely controlled, offering a powerful tool to investigate fundamental aspects of cell biology and to guide tissue regeneration.

Optimization of Analytical and Biosensing Platforms through PEGylation

The process of PEGylation, the modification of surfaces or molecules with PEG chains, is a widely used strategy to improve the performance of analytical and biosensing platforms. The unique structure of Nh-bis(PEG4-acid)•HCl offers distinct advantages in this area.

The branched nature of this compound can lead to a higher density of PEG chains on a surface compared to linear PEG molecules of similar molecular weight. This dense layer of hydrophilic PEG chains is highly effective at preventing the non-specific binding of proteins and other biomolecules from complex samples like blood serum or cell lysates. This reduction in background noise is critical for enhancing the sensitivity and specificity of biosensors.

Table 2: Effect of Surface PEGylation on Non-Specific Protein Adsorption This table presents hypothetical data to illustrate the expected trend.

| Surface Modifier | Non-Specific Protein Adsorption (ng/cm²) |

| Unmodified Gold Surface | 250 |

| Linear PEG-acid | 45 |

| Nh-bis(PEG4-acid)•HCl | 15 |

Future Research Directions and Translational Perspectives for Nh Bis Peg4 Acid •hcl Derivatives

Exploration of Diverse Nitrogenous Cores for Enhanced or Tunable Functionality

The simple secondary amine core of Nh-bis(PEG4-acid)•HCl is a gateway to a vast landscape of chemical diversity. Replacing this core with more complex nitrogen-containing structures can introduce a range of new functionalities, transforming the passive linker into an active component of the final conjugate. Research in this area will focus on synthesizing derivatives where the central nitrogen is part of a larger, functional moiety.

Key areas of exploration include:

Heterocyclic Cores: Incorporating nitrogenous heterocycles such as piperazine, triazoles, or cyclen could fundamentally alter the linker's properties. A triazole core, formed via click chemistry, offers exceptional stability. nih.gov Other heterocycles could change the linker's rigidity, pKa, and hydrogen bonding capacity, or introduce metal-chelating properties, useful for radiolabeling or creating metallodrug conjugates.

Amino Acid Cores: Using natural or unnatural amino acids like lysine (B10760008) or glutamic acid as the central core can create branched structures with distinct stereochemistry and additional reactive handles (e.g., the epsilon-amine of lysine or the second carboxyl group of glutamic acid). google.com This approach allows for the creation of multi-arm PEGs with precise control over arm length and functionality. biochempeg.com

Aromatic and Zwitterionic Cores: Introducing aromatic nitrogenous cores could be used to modulate electronic properties or engage in pi-stacking interactions. Zwitterionic cores, such as those derived from boron-nitrogen heterocycles, can impart minimal hydrophobicity to the final bioconjugate, which is advantageous in many biological applications. nih.gov

| Core Type | Potential Functionality | Example Structures |

| Simple Amine | Basic branching point | -NH- |

| Heterocyclic | Enhanced stability, altered rigidity, metal chelation | Triazole, Piperazine, Cyclen |

| Amino Acid | Stereochemical control, additional orthogonal handles | Lysine, Glutamic Acid |

| Aromatic | Electronic modulation, pi-stacking interactions | Pyridine-based cores |

| Zwitterionic | Reduced hydrophobicity, enhanced water solubility | Boron-nitrogen heterocycles |

Integration with Orthogonal Bioconjugation Chemistries for the Assembly of Complex Molecular Architectures

The two terminal carboxylic acids of Nh-bis(PEG4-acid)•HCl react readily with primary amines to form stable amide bonds. While useful, this single reactivity limits the complexity of molecules that can be assembled in a controlled manner. Future derivatives will incorporate additional, mutually non-reactive (orthogonal) functional groups, enabling the stepwise construction of highly complex bioconjugates. nih.govmorressier.com

This strategy allows for the precise attachment of multiple, distinct entities—such as a targeting moiety, a therapeutic payload, and an imaging agent—onto a single linker scaffold. The development of such "multi-orthogonal" linkers is a key step toward creating next-generation therapeutics and diagnostics. morressier.com

| Orthogonal Chemistry | Reactive Groups | Key Features |

| Amide Coupling | Carboxylic Acid + Amine | Robust, stable bond formation. |

| Click Chemistry (CuAAC/SPAAC) | Azide + Alkyne | High efficiency, bioorthogonal, rapid kinetics. nih.govnih.gov |

| Thiol-Maleimide | Thiol (Cysteine) + Maleimide (B117702) | Highly selective for cysteine residues. bionordika.no |

| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazide/Aminooxy | Forms pH-sensitive (hydrazone) or stable (oxime) bonds. |

| Organometallic S-Arylation | Thiol (Cysteine) + Au(III) Complex | Extremely rapid kinetics with high chemoselectivity. acs.org |

By synthesizing derivatives of Nh-bis(PEG4-acid)•HCl that contain, for example, one carboxylic acid, one azide, and one alkyne, researchers can create trifunctional linkers for building sophisticated molecular assemblies with precise control over composition and architecture. cd-bioparticles.net

High-Throughput Synthesis and Screening Methodologies for PEGylated Libraries in Research Discovery

The traditional, one-at-a-time synthesis of linker derivatives is a major bottleneck in discovering optimal structures for specific applications. The future of linker development lies in the parallel synthesis and rapid screening of large libraries of PEGylated compounds. This approach accelerates the discovery process by allowing researchers to systematically evaluate how variations in core structure, PEG length, and functional groups impact performance.

Advanced Computational Design and Artificial Intelligence Applications in PEG Conjugate Engineering

Molecular Dynamics (MD) Simulations: MD simulations can predict how a specific PEG linker derivative will interact with a biomolecule at an atomic level. nih.govresearchgate.net Researchers can model how changes to the nitrogenous core or PEG chain length affect the conformation, flexibility, and shielding properties of the linker, helping to optimize its design for a specific protein or nanoparticle surface. acs.orgnih.gov

Machine Learning (ML) and AI: AI and ML algorithms can be trained on existing data to predict the properties of new, unsynthesized linker designs. frontiersin.orgpatsnap.com For example, an ML model could predict the aqueous solubility, pharmacokinetic profile, or stability of a drug conjugated with a library of virtual linkers. patsnap.com Furthermore, generative AI platforms can design novel linker structures de novo that are optimized to meet a specific set of predefined criteria, such as desired flexibility, release kinetics, and chemical reactivity. nih.gov

These computational approaches will enable a paradigm shift from serendipitous discovery to rational, goal-oriented design of PEG conjugates with precisely engineered properties.

Development of Scalable Synthesis and Characterization Methods for Research-Grade Materials

As promising PEG linker derivatives move from discovery to translational research, the need for larger quantities of high-purity, well-characterized material becomes critical. Methods that work on a milligram scale in a research lab are often not suitable for producing the gram or kilogram quantities needed for extensive preclinical studies.

Future research will focus on developing robust and scalable synthesis routes. Strategies like iterative exponential growth (IEG) are being refined to produce monodisperse (single molecular weight) PEGs with high efficiency and yield. acs.org The use of monodisperse PEGs is crucial as it eliminates the batch-to-batch variability associated with traditional polydisperse PEG mixtures, leading to more consistent and reproducible final products. clinicalresearchnewsonline.cominternational-biopharma.com Companies are now able to provide GMP-grade, monodisperse PEGs in multi-kilogram batches, facilitating the transition from bench to clinic. biochempeg.comjenkemusa.com

Equally important is the development of advanced analytical techniques for the rigorous characterization of these materials. While standard methods are useful, the unique properties of PEGs often require specialized approaches.

| Analytical Technique | Purpose | Key Information Provided |

| Size-Exclusion Chromatography (GPC/SEC) | Determine molar mass distribution | Polydispersity Index (PDI), average molecular weight. chromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | Separate individual oligomers | Purity assessment, separation of closely related species. mdpi.com |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirm exact molecular weight | Verification of monodispersity, identification of impurities. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Analyze complex mixtures | High-resolution separation of PEGylated products from unreacted reagents. thermofisher.comresearchgate.netthermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure | Verification of functional groups and core structure. |

The establishment of scalable synthesis and robust quality control protocols is essential for ensuring the consistency and reliability of research-grade materials, a prerequisite for any meaningful translational research.

Ethical Considerations in the Academic Research and Development of Pegylated Biomaterials

Principles of Responsible Conduct in Biomaterials Research and Development

The responsible conduct of research in the field of biomaterials is anchored in a framework of ethical principles designed to ensure the integrity of scientific inquiry and the protection of all stakeholders. These principles are paramount in maintaining public trust and fostering a culture of ethical excellence.

At its core, the principle of beneficence dictates that research should aim to maximize potential benefits while minimizing harm. For a compound like NH-bis(PEG4-acid) HCl salt, this means that its development should be geared towards addressing unmet medical needs, such as improving the efficacy of targeted drug delivery systems or enhancing the stability of bioconjugates. The potential benefits of using this branched PEG linker, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cancer therapy, must be weighed against any potential risks.

Non-maleficence , or the duty to "do no harm," is another cornerstone. Researchers have an obligation to rigorously assess the potential toxicity and adverse effects of new biomaterials. While this article does not detail safety profiles, it is a critical ethical consideration in the research pipeline.

Justice in the context of biomaterials research pertains to the fair and equitable distribution of both the burdens and benefits of the research. This includes ensuring that the selection of research participants is not based on vulnerability or convenience, and that the eventual therapeutic applications are accessible to those who need them.

Finally, respect for persons underscores the importance of informed consent in any research involving human participants and the humane treatment of animals in preclinical studies. This principle also extends to the intellectual contributions of fellow researchers, emphasizing the need for proper attribution and the avoidance of plagiarism.

Animal Welfare in Pre-clinical Biomaterial Testing: Adherence to the 3Rs (Replacement, Reduction, and Refinement)

Preclinical testing of novel biomaterials like NH-bis(PEG4-acid) HCl salt often necessitates the use of animal models to evaluate biocompatibility, efficacy, and pharmacokinetics. The ethical framework governing such research is the principle of the 3Rs: Replacement, Reduction, and Refinement .

Replacement encourages researchers to use non-animal methods whenever possible. This could involve in vitro studies using cell cultures, organ-on-a-chip technologies, or computational modeling to predict the behavior of PEGylated compounds. For example, the initial screening of a library of PROTACs synthesized using NH-bis(PEG4-acid) HCl salt as a linker could be performed using cell-based assays to assess protein degradation before moving to in vivo models.

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. This can be achieved through careful experimental design, appropriate statistical analysis, and the use of imaging technologies that allow for longitudinal studies in the same animal, thereby reducing the need for large cohorts.

Refinement focuses on minimizing any pain, suffering, or distress experienced by the research animals. This includes optimizing housing conditions, providing appropriate analgesia and anesthesia, and using the least invasive procedures possible. When testing biomaterials, refinement also involves careful consideration of the implantation or administration route to minimize discomfort.

Adherence to the 3Rs is not only an ethical imperative but also leads to better science, as stressed and unhealthy animals can produce unreliable data.

Intellectual Property and Open Science Considerations in Chemical and Biomaterials Research

The landscape of chemical and biomaterials research is shaped by the interplay between protecting intellectual property (IP) and the principles of open science. For a versatile linker molecule like NH-bis(PEG4-acid) HCl salt, both aspects are highly relevant.

Intellectual Property , primarily through patents, provides a mechanism for inventors and their institutions to gain exclusive rights to their inventions for a limited period. This protection is crucial for incentivizing the significant financial investment required to translate a promising biomaterial from the laboratory to the market. A company that develops a novel series of antibody-drug conjugates (ADCs) utilizing a unique branched PEG linker would likely seek patent protection for the linker, the conjugates, and their therapeutic applications.

The following table provides a hypothetical example of key patent considerations for a novel biomaterial:

| Aspect of Invention | Potential for Patentability | Example for a Novel PEGylated Linker |

| Composition of Matter | High | A novel chemical structure of a branched PEG linker with advantageous properties. |

| Method of Synthesis | Medium to High | A new, more efficient, or scalable process for producing the linker. |

| Method of Use | High | The application of the linker in a specific therapeutic context, such as in the creation of PROTACs for a particular disease target. |

| Formulation | Medium | A specific formulation of a drug incorporating the linker that enhances its stability or delivery. |

In contrast, the Open Science movement advocates for making scientific research, data, and dissemination accessible to all levels of an inquiring society. This includes open access publishing, sharing of research data, and the use of open-source software and methodologies. The rationale is that transparency and collaboration accelerate scientific progress.

For chemical compounds, open science can manifest in several ways:

Public Chemical Databases: Depositing the structure and properties of new compounds like NH-bis(PEG4-acid) HCl salt into public databases such as PubChem.

Open Access Publishing: Publishing research findings in journals that allow unrestricted access to the articles.

Data Sharing: Making the raw experimental data that supports the published findings available to other researchers.

A balance must be struck between the need for IP protection to foster innovation and the benefits of open science in accelerating discovery. Often, a strategy of early patent filing followed by open publication of the research is employed.

Ensuring Transparency, Reproducibility, and Integrity in Reporting Research Findings

The credibility of biomaterials research hinges on the transparency, reproducibility, and integrity of the reported findings. These principles are essential for building upon previous work and for the successful translation of research into clinical practice.

Transparency requires a full and honest disclosure of the research methodology, data, and any potential conflicts of interest. In the context of NH-bis(PEG4-acid) HCl salt, this would involve a detailed description of its synthesis and characterization, the protocols for its use in creating bioconjugates, and the methods used to evaluate the performance of these conjugates.

Reproducibility is the ability of an independent researcher to duplicate the findings of a study by following the reported methodology. A lack of reproducibility is a significant issue in many scientific fields, including biomaterials science. To enhance reproducibility, researchers should:

Provide detailed and unambiguous experimental protocols.

Clearly define all materials used, including the source and purity of reagents like NH-bis(PEG4-acid) HCl salt.

Use appropriate statistical methods and report them in detail.

Make raw data available whenever possible.

The following table illustrates the impact of reporting practices on the reproducibility of a hypothetical experiment involving a PEGylated biomaterial.

| Reporting Practice | Impact on Reproducibility | Example |

| Vague Methodological Description | Low | "The hydrogel was formed by mixing the polymer with a crosslinker." |

| Detailed Methodological Description | High | "A 10% (w/v) solution of polymer X in PBS was mixed with a 2-fold molar excess of NH-bis(PEG4-acid) HCl salt, and the reaction was allowed to proceed for 2 hours at room temperature." |

| Withholding Negative Results | Low | Only reporting the successful formulation of a drug delivery nanoparticle. |

| Reporting All Results | High | Reporting both successful and unsuccessful formulations, providing insights into the critical parameters for success. |

Integrity is the adherence to ethical principles and professional standards in the conduct and reporting of research. This includes the honest presentation of data, the avoidance of fabrication or falsification, and the proper attribution of the work of others. Upholding research integrity is the fundamental responsibility of every scientist in the field of biomaterials.

Q & A

Characterization :

- NMR : Confirm amine-PEG4 linkage (δ ~2.8–3.5 ppm for PEG protons; δ ~8.5 ppm for HCl salt protons).

- HPLC : Use reverse-phase C18 columns (90%+ purity threshold) with UV detection at 220 nm .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of NH-bis(PEG4-acid) HCl salt with proteins or nucleic acids?

- Methodological Answer :

- pH Optimization : Perform reactions at pH 6.5–7.5 to balance amine reactivity and carboxylate activation .

- Molar Ratio Screening : Titrate NH-bis(PEG4-acid) HCl salt (1:1 to 1:5 molar ratio vs. biomolecule) and analyze conjugation via SDS-PAGE or MALDI-TOF .

- Competing Reactions : Include control experiments with free amines (e.g., glycine) to quantify nonspecific binding .

Q. How to resolve discrepancies in reported solubility data for NH-bis(PEG4-acid) HCl salt across studies?

- Methodological Answer :

- Controlled Solubility Testing : Prepare stock solutions in PBS (pH 7.4) and track turbidity via UV-Vis absorbance at 600 nm.

- Storage Conditions : Compare fresh vs. aged samples stored at -20°C (recommended) vs. 4°C to assess degradation .

- Advanced Analysis : Use differential scanning calorimetry (DSC) to detect hydrate formation or impurities affecting solubility .

Q. What mechanisms underlie the pH-dependent release of drug conjugates using NH-bis(PEG4-acid) HCl salt?

- Methodological Answer :

- Acid-Labile Linkers : Test hydrolysis kinetics of PEG4-acid-drug conjugates in buffers (pH 4.5–7.4) mimicking lysosomal/endosomal environments.

- Analytical Tools : Monitor release via LC-MS or fluorescence dequenching (e.g., FITC-labeled conjugates) .

- Cell Studies : Compare intracellular drug accumulation (pH-sensitive vs. stable linkers) using confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.